molecular formula C25H22N2O2 B3862066 1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one

1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one

Cat. No.: B3862066
M. Wt: 382.5 g/mol
InChI Key: LWWYCPVMMOWFRB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one is a complex organic compound that features a combination of methoxyphenyl, naphthylamino, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 2-naphthylamine, followed by a reaction with 4-pyridinecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(phenylamino)-3-pyridin-4-ylpropan-1-one
  • 1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-phenylpropan-1-one

Uniqueness

1-(4-Methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one is unique due to the presence of both naphthyl and pyridinyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(naphthalen-2-ylamino)-3-pyridin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-29-23-10-7-20(8-11-23)25(28)17-24(19-12-14-26-15-13-19)27-22-9-6-18-4-2-3-5-21(18)16-22/h2-16,24,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWYCPVMMOWFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=NC=C2)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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